6-Bromo-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is a compound with the CAS Number 941869-85-8 . It has a molecular weight of 298.21 .
Synthesis Analysis
The synthesis of 2-amino and 2-mercapto substituted benzothiazoles, which are biologically active and industrially demanded compounds, has been a focus of modern trends in chemistry . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis
The molecular formula of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is C11H12BrN3S . The InChI code is 1S/C11H12BrN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 . The compound has a topological polar surface area of 56.4 Ų .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 296.99353 g/mol . The compound has a complexity of 247 .Scientific Research Applications
Anti-Tubercular Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds .
- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
- Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Antibacterial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity .
- Methods of Application : The compounds were synthesized through a multi-step procedure and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .
- Results : The synthesized compounds were screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active. One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .
Anti-Tubercular Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The compounds were synthesized and their anti-tubercular activity was evaluated .
- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Antidepressant Molecules
- Scientific Field : Medicinal Chemistry
- Application Summary : One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Methods of Application : The synthesis of antidepressant molecules is achieved through metal-catalyzed procedures .
- Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Antifungal Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Some benzothiazole derivatives have been synthesized and evaluated for their antifungal activity .
- Methods of Application : The compounds were synthesized and their antifungal activity was evaluated .
- Results : Compounds exhibited moderate antifungal activity against C. albicans strains (ATCC 10231 and clinical isolate) and C. galibrata ATCC 15126 strain .
Antiviral, Anti-inflammatory, Anticancer, Anti-HIV, Antioxidant, Antimicrobial, Antitubercular, Antidiabetic, Antimalarial, Anticholinesterase Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Indole derivatives, which can include benzothiazole derivatives, possess various biological activities .
- Methods of Application : The compounds were synthesized and their biological activities were evaluated .
- Results : Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Future Directions
The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .
properties
IUPAC Name |
6-bromo-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRJQQRXIZWXMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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